4-Chloro-1,2,3-trifluoro-5-methylbenzene
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Overview
Description
o-Chlorotrifluorotoluene: is an organic compound with the molecular formula C7H4ClF3 . It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by a chlorine atom and three fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: o-Chlorotrifluorotoluene can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production: Industrially, o-chlorotrifluorotoluene is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: o-Chlorotrifluorotoluene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts alkylation and acylation reactions, often using aluminum trichloride as a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like o-trifluoromethylphenol or o-trifluoromethylbenzonitrile can be formed.
Oxidation Products: Compounds like o-trifluoromethylbenzoic acid.
Reduction Products: Compounds like o-trifluoromethylbenzyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the manufacture of specialty chemicals, including polymers and resins.
- Employed in the production of high-performance materials that require chemical resistance .
Mechanism of Action
The mechanism by which o-chlorotrifluorotoluene exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. Its molecular targets and pathways are often related to its ability to undergo substitution and addition reactions, which are crucial in the synthesis of more complex molecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H4ClF3 |
---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
4-chloro-1,2,3-trifluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4ClF3/c1-3-2-4(9)6(10)7(11)5(3)8/h2H,1H3 |
InChI Key |
NOHBFAVLOPYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)F)F)F |
Origin of Product |
United States |
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